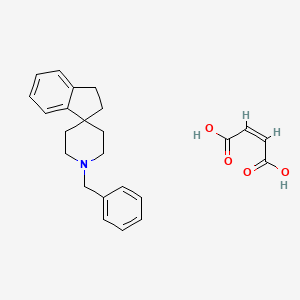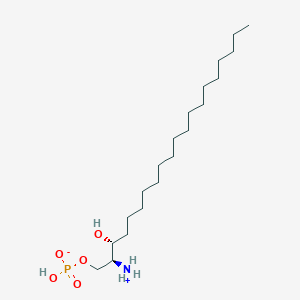![molecular formula C22H32P2 B1148162 (1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE CAS No. 127759-67-5](/img/new.no-structure.jpg)
(1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE is a chiral diphosphine ligand widely used in asymmetric catalysis. The compound is known for its ability to form stable complexes with transition metals, which are essential in various catalytic processes. The presence of bulky tert-butyl and phenyl groups provides steric hindrance, enhancing the selectivity and efficiency of catalytic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE typically involves the reaction of (1R,2R)-diaminocyclohexane with tert-butylphenylphosphine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and converted to the final product through a series of chemical reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of flow reactors also minimizes the risk of side reactions and enhances the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its original phosphine form from the oxide.
Substitution: The ligand can participate in substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles can be used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various metal-ligand complexes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE is extensively used in scientific research due to its unique properties:
Chemistry: It is a key ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: The ligand is used in the production of fine chemicals and in various industrial catalytic processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE involves its ability to coordinate with transition metals, forming stable complexes. These complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The bulky tert-butyl and phenyl groups provide steric hindrance, which helps in achieving high enantioselectivity in asymmetric catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.
DIPAMP: A diphosphine ligand with different steric and electronic properties.
Uniqueness
(1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE is unique due to its specific chiral configuration and the presence of bulky tert-butyl groups, which provide enhanced steric hindrance. This makes it particularly effective in achieving high enantioselectivity in catalytic reactions, distinguishing it from other similar ligands.
Propriétés
Numéro CAS |
127759-67-5 |
|---|---|
Formule moléculaire |
C22H32P2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
tert-butyl-[1-[tert-butyl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C22H32P2/c1-18(23(21(2,3)4)19-14-10-8-11-15-19)24(22(5,6)7)20-16-12-9-13-17-20/h8-18H,1-7H3 |
Clé InChI |
MZVSTHGLLVVFTH-UHFFFAOYSA-N |
SMILES canonique |
CC(P(C1=CC=CC=C1)C(C)(C)C)P(C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)

![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)
